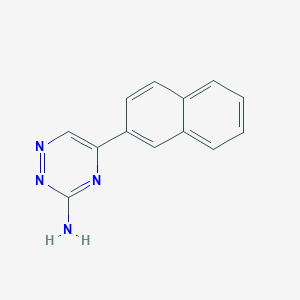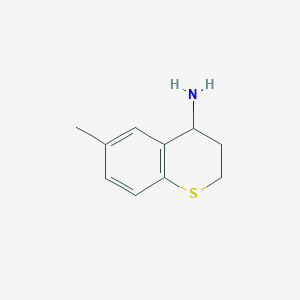
4-Methoxy-1-(chloromethyl)naphthalene
Descripción general
Descripción
“4-Methoxy-1-(chloromethyl)naphthalene” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is related to “1-(Chloromethyl)naphthalene”, which is used in laboratory chemicals .
Synthesis Analysis
The synthesis of related compounds like “1-(Chloromethyl)naphthalene” has been studied. The crude 1-chloromethylnaphthalene was added to absolute ethanol, heated to dissolve, then cooled and filtered to obtain the product .Aplicaciones Científicas De Investigación
Chemical Reactions and Derivatives
4-Methoxy-1-nitronaphthalene, a derivative of 4-Methoxy-1-(chloromethyl)naphthalene, reacts with dimethyl phosphite under basic conditions to yield diphosphorylated dihydronaphthalene and naphthalene derivatives. This indicates a potential application in synthesizing various naphthalene-based compounds (Danikiewicz & Mąkosza, 1987).
Synthesis of Complex Organic Structures
4-Methoxy-1-(chloromethyl)naphthalene-related compounds play a role in synthesizing complex organic structures. For instance, compounds similar to 4-Methoxy-1-(chloromethyl)naphthalene are used in the synthesis of 1,7-dioxaspiro[4.4]nonanes, indicating their utility in creating spirocyclic and acyclic compounds (Alonso, Meléndez, & Yus, 2004).
Investigation in Photochemistry
A study on 4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues, which are structurally similar to 4-Methoxy-1-(chloromethyl)naphthalene, explored their potential in anti-inflammatory activity. This suggests a broader application in pharmaceutical research and development (Goudie et al., 1978).
Synthesis of Perhydrofuropyrans
Compounds structurally related to 4-Methoxy-1-(chloromethyl)naphthalene are used in the synthesis of substituted perhydrofuropyrans. This demonstrates their application in the synthesis of cyclic organic compounds, which could have implications in various chemical industries (Lorenzo, Alonso, & Yus, 2000).
Development of Organic Fluorinated Compounds
Research on the fluorination of aromatic molecules, including those similar to 4-Methoxy-1-(chloromethyl)naphthalene, provides insight into the development of organofluorine chemistry. This is significant in pharmaceuticals and agrochemicals (Zupan, Iskra, & Stavber, 1995).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methoxy-1-(chloromethyl)naphthalene is a complex organic compound with a molecular weight of 206.67 It’s known that chloromethyl compounds often interact with nucleophilic sites in biological systems .
Mode of Action
It’s worth noting that chloromethyl compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . In these reactions, the chloromethyl group acts as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
It’s plausible that this compound could participate in reactions involving the formation of carbon-carbon bonds, such as the suzuki–miyaura cross-coupling mentioned earlier .
Pharmacokinetics
The presence of the chloromethyl group could also influence its metabolism and excretion .
Result of Action
Given its potential use in organic synthesis, it’s plausible that this compound could influence the formation of carbon-carbon bonds in biological systems .
Propiedades
IUPAC Name |
1-(chloromethyl)-4-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUXXCCODHHJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-(chloromethyl)naphthalene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(prop-2-yn-1-yl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1417248.png)


![3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1417253.png)

![5-[2-(Difluoromethoxy)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1417256.png)

![2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B1417259.png)




